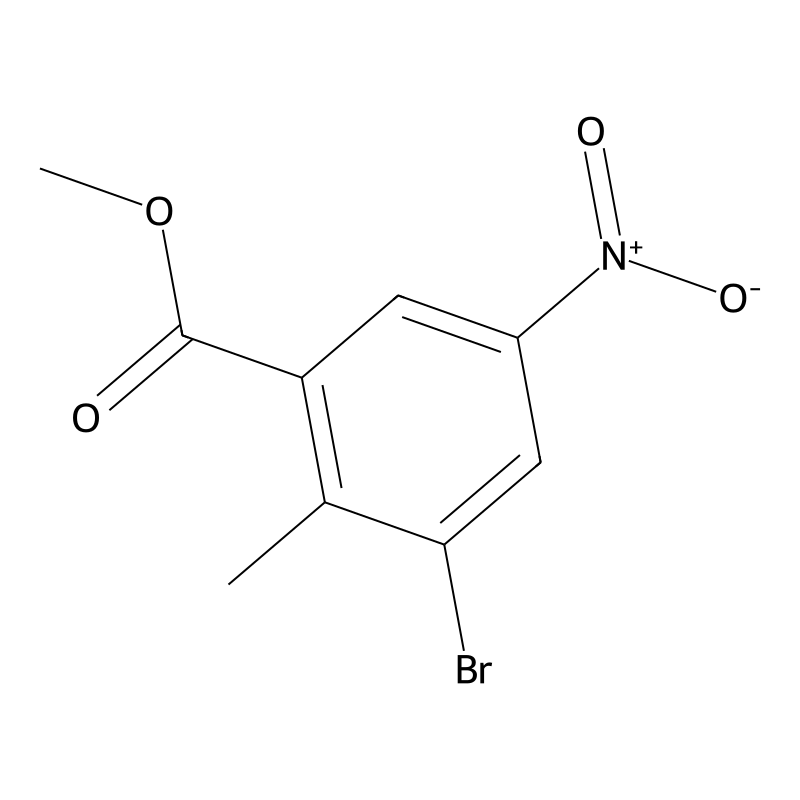Methyl 3-bromo-2-methyl-5-nitrobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 3-bromo-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula and a molecular weight of 274.07 g/mol. It is classified as a benzoate ester, featuring a bromine atom, a nitro group, and a methyl group attached to a benzene ring. This compound is known for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound's structure can be represented by the following SMILES notation: COC(=O)C1=CC([N+](=O)[O-])=CC(Br)=C1C .
There is no current information available regarding the specific mechanism of action of MMB in biological systems.
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
- Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific conditions, altering the compound's reactivity and properties.
- Esterification: The ester functional group can react with alcohols to form new esters.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Methyl 3-bromo-2-methyl-5-nitrobenzoate can be synthesized through several methods:
- Bromination of Methyl 2-methyl-5-nitrobenzoate: This method involves treating methyl 2-methyl-5-nitrobenzoate with bromine in a suitable solvent, leading to the introduction of the bromine atom at the meta position.
- Nitration followed by Esterification: Starting from methyl 3-bromo-2-methylbenzoate, nitration can be performed using a mixture of concentrated nitric and sulfuric acids, followed by esterification to yield the final product.
These synthetic routes allow for the controlled modification of the compound's structure.
Methyl 3-bromo-2-methyl-5-nitrobenzoate has potential applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Development: Due to its structural features, it may be explored for developing new therapeutic agents.
- Material Science: Its derivatives could be utilized in creating functional materials with specific properties .
Several compounds share structural similarities with methyl 3-bromo-2-methyl-5-nitrobenzoate. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | Bromine at position 5 instead of 3 |
| Methyl 4-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | Different substitution pattern on benzene |
| Methyl 3-chloro-2-methyl-5-nitrobenzoate | C9H8ClNO4 | Chlorine instead of bromine |
Uniqueness
Methyl 3-bromo-2-methyl-5-nitrobenzoate is unique due to its specific arrangement of functional groups that may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and nitro groups at particular positions on the aromatic ring may enhance its utility in synthetic applications and potential pharmacological effects.








